5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol
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Overview
Description
5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group at the 5-position, a chloromethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol typically involves the chloromethylation of a benzyloxy-substituted pyridine derivative. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, or chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridone derivatives, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted pyridines.
Scientific Research Applications
5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
5-(Benzyloxy)-isophthalic acid: Similar in structure but with different functional groups.
5-(Chloromethyl)furfural: Shares the chloromethyl group but has a different core structure.
Phenyl boronic acid derivatives: Similar in terms of functional group chemistry but with different core structures.
Uniqueness: 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol is unique due to the combination of its functional groups and the specific positions on the pyridine ring. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(chloromethyl)-5-phenylmethoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-11-6-12(16)13(8-15-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCHSWSWRIOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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